molecular formula C22H19BrO3S B12134638 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one

Cat. No.: B12134638
M. Wt: 443.4 g/mol
InChI Key: MOBBZRDDCIJOCD-UHFFFAOYSA-N
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Description

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one is an organic compound that features a bromine atom, a sulfonyl group, and a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one typically involves the bromination of a precursor compound, followed by sulfonylation and subsequent reactions to introduce the diphenylpropanone moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated sulfonyl derivatives and diphenylpropanone analogs, such as:

Uniqueness

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19BrO3S

Molecular Weight

443.4 g/mol

IUPAC Name

2-bromo-3-(4-methylphenyl)sulfonyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H19BrO3S/c1-16-12-14-19(15-13-16)27(25,26)22(18-10-6-3-7-11-18)20(23)21(24)17-8-4-2-5-9-17/h2-15,20,22H,1H3

InChI Key

MOBBZRDDCIJOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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